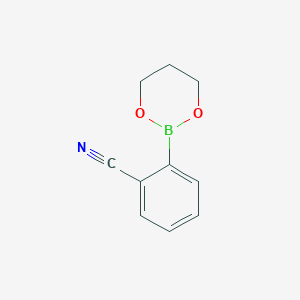

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Description

Properties

IUPAC Name |

2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQZFVYFYAZUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393361 | |

| Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172732-52-4 | |

| Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile from 2-cyanophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile from 2-cyanophenylboronic acid. This transformation represents a crucial protection step for the boronic acid functionality, facilitating its use in a variety of synthetic applications, most notably in cross-coupling reactions for the synthesis of complex organic molecules and pharmaceutical intermediates. This document details the underlying reaction mechanism, provides a comparative summary of reported experimental protocols, and outlines the key applications of this versatile building block.

Introduction

2-Cyanophenylboronic acid is a valuable reagent in organic synthesis. However, the inherent reactivity of the boronic acid group can sometimes interfere with desired chemical transformations. To circumvent this, the boronic acid is often protected as a cyclic ester. The reaction with 1,3-propanediol to form this compound is a common and effective strategy to achieve this protection. The resulting dioxaborinane is a stable, crystalline solid that is amenable to purification and handling.[1][2]

The protected compound, this compound, serves as a key intermediate in the synthesis of various high-value molecules. Its most prominent application is in the pharmaceutical industry as a crucial building block for the synthesis of Perampanel, an AMPA receptor antagonist used in the treatment of epilepsy.[3][4] Beyond this, its utility extends to Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis, properties, and applications of this compound.

Reaction Mechanism and Workflow

The synthesis of this compound from 2-cyanophenylboronic acid is an esterification reaction. The reaction proceeds by the condensation of the boronic acid with the diol, 1,3-propanediol, to form a six-membered cyclic boronic ester with the concomitant loss of two molecules of water.

Caption: General reaction scheme for the synthesis.

The general workflow for this synthesis involves the reaction of the starting materials in a suitable solvent, followed by workup and purification of the final product.

Caption: A typical experimental workflow for the synthesis.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported in the literature, with variations in solvents, reaction times, and purification methods leading to a range of yields. A summary of these protocols is presented below.

Table 1: Comparison of Synthetic Protocols

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Solvent | Dichloromethane (CH₂Cl₂) | Toluene | Not specified |

| Reactant Ratio (Acid:Diol) | 1 : 1.02 | Not specified | 1 : 1.05 |

| Temperature | Room Temperature | Reflux | Room Temperature |

| Reaction Time | 20 hours | 24 hours | 1 hour |

| Workup | Filtration, drying over MgSO₄ | Concentration under reduced pressure | Aqueous separation |

| Purification | Silica gel chromatography | Silica gel chromatography | Crystallization from toluene/heptane |

| Reported Yield | 57.2% | 20% | 82.4%[5] |

| Reference | [5] | [5] | [3][5] |

Detailed Experimental Protocol (Protocol 3 - High Yielding)

This protocol, adapted from literature, offers a high-yielding and straightforward synthesis of the target compound.[3][5]

Materials:

-

2-Cyanophenylboronic acid

-

1,3-Propanediol

-

Toluene

-

Heptane

-

An appropriate organic solvent for the initial reaction phase (e.g., as part of a preceding reaction's organic phase)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

To an organic phase containing 2-cyanophenylboronic acid, add 1,3-propanediol (1.05 molar equivalents).

-

Stir the mixture vigorously at room temperature for 1 hour.

-

After the reaction is complete, separate and discard the aqueous phase.

-

Remove the solvent from the organic phase using a rotary evaporator to obtain an oily residue.

-

To the residue, add a small amount of toluene (e.g., 2 mL) followed by a larger volume of heptane (e.g., 120 mL) to induce crystallization.

-

Stir the resulting slurry to ensure complete precipitation.

-

Collect the crystals by filtration and wash them with cold heptane.

-

Dry the crystals under vacuum to afford this compound as a white to off-white solid.

Physicochemical and Spectroscopic Data

Table 2: Properties of Reactants and Product

| Property | 2-Cyanophenylboronic Acid | 1,3-Propanediol | This compound |

| Molecular Formula | C₇H₆BNO₂ | C₃H₈O₂ | C₁₀H₁₀BNO₂ |

| Molecular Weight | 146.94 g/mol | 76.09 g/mol | 187.00 g/mol [4] |

| Appearance | White to off-white solid | Colorless viscous liquid | White to light yellow powder or crystals[2] |

| Melting Point | 240 °C (dec.) | -27 °C | 46-56 °C[1] |

| CAS Number | 138642-62-3 | 504-63-2 | 172732-52-4[1] |

Spectroscopic Data:

-

¹H NMR: Expected signals for the aromatic protons of the benzonitrile moiety and the methylene protons of the propanediol backbone.

-

¹³C NMR: Expected signals for the aromatic carbons, the nitrile carbon, and the methylene carbons of the dioxaborinane ring.

-

IR (Infrared Spectroscopy): A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.

Applications in Synthesis

The primary utility of this compound lies in its role as a stable and reactive partner in Suzuki-Miyaura cross-coupling reactions. The dioxaborinane protecting group enhances the stability of the boronic acid, allowing for its use in complex, multi-step syntheses.

Synthesis of Perampanel

A significant application of this compound is in the industrial synthesis of Perampanel, an anticonvulsant drug. In this synthesis, this compound is coupled with a substituted bromo-bipyridinone derivative in the presence of a palladium catalyst.

Caption: Role in the synthesis of Perampanel.

General Suzuki-Miyaura Reactions

The title compound can be employed in a wide range of Suzuki-Miyaura couplings to introduce the 2-cyanophenyl moiety into various organic scaffolds. This is particularly valuable in medicinal chemistry and materials science for the synthesis of novel compounds with tailored electronic and steric properties.

Conclusion

The synthesis of this compound from 2-cyanophenylboronic acid is a robust and efficient method for the protection of the boronic acid group. The resulting product is a stable and versatile intermediate with significant applications in the pharmaceutical industry and broader organic synthesis. The high-yielding crystallization protocol presented in this guide offers a practical approach for researchers to access this valuable building block. Further investigation into the detailed spectroscopic characterization of the final product would be a valuable addition to the existing literature.

References

Technical Guide: Characterization of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, a key intermediate in the synthesis of novel therapeutics. This document includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis, and an illustrative signaling pathway relevant to its therapeutic applications.

Core Characterization Data

The following tables summarize the key quantitative data for this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 172732-52-4 | |

| Molecular Formula | C₁₀H₁₀BNO₂ | |

| Molecular Weight | 187.00 g/mol | |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 46-56 °C | |

| Boiling Point | 372.4 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Specific experimental data not readily available in the searched literature. |

| ¹³C NMR | Specific experimental data not readily available in the searched literature. |

| Mass Spectrometry | Exact Mass: 187.0804587 Da |

Experimental Protocols

Synthesis of this compound from 2-Cyanophenylboronic Acid

This protocol details a common method for the synthesis of the title compound.

Materials:

-

2-Cyanophenylboronic acid

-

1,3-Propanediol

-

Anhydrous Toluene

-

Dichloromethane (DCM)

-

Heptane

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

-

Suction filter apparatus

-

Chromatography column

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-cyanophenylboronic acid and 1,3-propanediol in a 1:1.02 molar ratio.

-

Solvent Addition: Add anhydrous toluene to the flask to dissolve the reactants.

-

Azeotropic Distillation: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This can take up to 24 hours.

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain a colorless oil.

-

Purification:

-

Dissolve the crude oil in a minimal amount of dichloromethane (DCM).

-

Purify the product by column chromatography on silica gel, using DCM as the eluent.

-

Alternatively, to the residual oily substance, add a small amount of toluene followed by heptane to induce crystallization.

-

-

Isolation and Drying:

-

Collect the purified product fractions and evaporate the solvent.

-

If crystallized, filter the crystals, wash with heptane, and dry under vacuum to yield this compound as a white to light yellow solid.

-

Biological Context and Signaling Pathway

This compound is a crucial intermediate in the synthesis of Perampanel, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their dysfunction is implicated in various neurological disorders, including epilepsy and amyotrophic lateral sclerosis (ALS), where overactivation can lead to excitotoxicity and neuronal cell death.

The following diagram illustrates the synthesis of this compound and its subsequent use in a Suzuki coupling reaction, a common method for forming carbon-carbon bonds in drug synthesis.

Caption: Synthesis of the intermediate and its use in a Suzuki coupling reaction.

The following diagram illustrates the mechanism of action of an AMPA receptor antagonist like Perampanel at the postsynaptic terminal.

Caption: Antagonism of the AMPA receptor at the postsynaptic terminal.

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile CAS number 172732-52-4 properties

CAS Number: 172732-52-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. This compound is a key intermediate in the synthesis of various organic molecules, most notably the AMPA receptor antagonist, Perampanel.

Core Properties

This compound, also known as 2-Cyanophenylboronic acid 1,3-propanediol ester, is a white to light yellow crystalline powder.[1][2] Its core chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification

| Property | Value |

| CAS Number | 172732-52-4 |

| Molecular Formula | C₁₀H₁₀BNO₂ |

| IUPAC Name | This compound |

| Synonyms | 2-Cyanophenylboronic acid 1,3-propanediol ester, 2-(2-Cyanophenyl)-1,3,2-dioxaborinane, Perampanel Intermediate |

| Molecular Weight | 187.00 g/mol [3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow powder or crystals[1][2] |

| Melting Point | 49 °C[1] |

| Boiling Point (Predicted) | 372.4 °C at 760 mmHg[4] |

| Density (Predicted) | 1.1 g/cm³[4] |

| Solubility | Slightly soluble in chloroform and methanol. |

Synthesis Protocol

The most common synthesis of this compound involves the esterification of 2-cyanophenylboronic acid with 1,3-propanediol.

Experimental Protocol: Synthesis from 2-Cyanophenylboronic Acid

Materials:

-

2-Cyanophenylboronic acid

-

1,3-Propanediol

-

Anhydrous Toluene

-

Dean-Stark apparatus

-

Standard glassware for reflux and workup

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2-cyanophenylboronic acid and 1,3-propanediol in anhydrous toluene.

-

Reflux the reaction mixture. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 24 hours), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to obtain a colorless oil.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane) to yield this compound.

Note: This is a general procedure. Molar ratios, solvent volumes, and reaction times may need to be optimized for specific scales.

Applications in Drug Development: Synthesis of Perampanel

This compound is a crucial building block for the synthesis of Perampanel, a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy. The key step in this synthesis is a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Suzuki-Miyaura Coupling in Perampanel Synthesis

The following diagram illustrates the logical workflow for the Suzuki-Miyaura coupling step in the synthesis of Perampanel.

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Biological Context: AMPA Receptor Signaling Pathway

Perampanel, synthesized using this compound, exerts its therapeutic effect by modulating the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor signaling pathway. This pathway is central to excitatory neurotransmission in the central nervous system.

Signaling Pathway Diagram: AMPA Receptor and Perampanel's Mechanism of Action

The following diagram illustrates the AMPA receptor signaling pathway and the inhibitory action of Perampanel.

Caption: Perampanel's inhibition of AMPA receptor signaling.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

This technical guide provides a foundation for researchers and drug development professionals working with this compound. While comprehensive, it is essential to consult primary literature and conduct in-house analytical validation for any specific application.

References

physical and chemical properties of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Cyanophenyl)-1,3,2-dioxaborinane is a pivotal organoboron compound with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a key intermediate in the synthesis of Perampanel, a selective, non-competitive AMPA receptor antagonist, underscores its importance in the development of therapeutics for neurological disorders.[1] This technical guide provides an in-depth overview of the physical and chemical properties of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane, detailed experimental protocols, and relevant biological pathway information to support research and development activities.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane is presented below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BNO₂ | [2] |

| Molecular Weight | 187.00 g/mol | [2] |

| CAS Number | 172732-52-4 | [2] |

| Melting Point | 46-56 °C | [1] |

| Boiling Point (Predicted) | 372.4 ± 25.0 °C | [1] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [1] |

| Appearance | White solid | |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Stability | Hygroscopic | [1] |

Experimental Protocols

Detailed methodologies for key experimental procedures involving 2-(2-Cyanophenyl)-1,3,2-dioxaborinane are provided below. These protocols are foundational for the synthesis and characterization of this compound and its derivatives.

General Experimental Workflow for Physical and Chemical Property Determination

Synthesis of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane

This protocol describes a general method for the synthesis of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane from 2-cyanophenylboronic acid and 1,3-propanediol.

Materials:

-

2-Cyanophenylboronic acid

-

1,3-Propanediol

-

Toluene

-

Dean-Stark apparatus

-

Reaction flask

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a reaction flask equipped with a Dean-Stark apparatus and a condenser, add 2-cyanophenylboronic acid and a molar equivalent of 1,3-propanediol.

-

Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield 2-(2-Cyanophenyl)-1,3,2-dioxaborinane as a white solid.

Characterization Protocols

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include aromatic protons, and the methylene protons of the dioxaborinane ring.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum should show signals for the aromatic carbons, the nitrile carbon, and the carbons of the dioxaborinane ring.

b) Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.

-

Data Acquisition: Obtain the IR spectrum. Characteristic peaks would include C-H stretching (aromatic and aliphatic), C≡N stretching (nitrile group), and B-O stretching.

c) Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The mass spectrum should show the molecular ion peak corresponding to the mass of the compound.

d) Melting Point Determination

-

Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end.

-

Measurement: Place the capillary tube in a melting point apparatus and heat slowly. Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using 2-(2-Cyanophenyl)-1,3,2-dioxaborinane as the boronic ester.

Materials:

-

2-(2-Cyanophenyl)-1,3,2-dioxaborinane

-

Aryl halide (e.g., 3-bromo-1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one for Perampanel synthesis)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Reaction vessel

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the aryl halide, 2-(2-Cyanophenyl)-1,3,2-dioxaborinane (typically 1.1-1.5 equivalents), and the base.

-

Add the solvent and degas the mixture.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform a work-up procedure, which may include filtration, extraction, and washing.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Role in Drug Development: Perampanel and AMPA Receptor Signaling

2-(2-Cyanophenyl)-1,3,2-dioxaborinane is a crucial building block for the synthesis of Perampanel, a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Dysregulation of AMPA receptor signaling is implicated in various neurological disorders, including epilepsy.

Perampanel allosterically modulates the AMPA receptor, reducing the channel's opening frequency and ion flux in response to glutamate binding. This inhibitory action helps to dampen excessive excitatory signaling, which is a key factor in seizure generation.

Conclusion

2-(2-Cyanophenyl)-1,3,2-dioxaborinane is a versatile and valuable reagent in modern organic synthesis, particularly for the construction of complex pharmaceutical agents. A thorough understanding of its physical and chemical properties, coupled with well-defined experimental protocols, is essential for its effective utilization in research and drug development. This guide provides a foundational resource for scientists working with this important compound, facilitating its application in the synthesis of novel therapeutics targeting neurological disorders.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals. A comprehensive understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

Spectroscopic Data Summary

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.85 | d | 1H | 7.5 | Ar-H |

| 7.65 | d | 1H | 7.5 | Ar-H |

| 7.53 | td | 1H | 7.5, 1.5 | Ar-H |

| 7.45 | td | 1H | 7.5, 1.5 | Ar-H |

| 4.21 | q | 4H | 5.4 | -O-CH₂ - |

| 2.08 | t | 2H | 5.4 | -CH₂-CH₂ -CH₂- |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | Ar-C |

| 132.5 | Ar-C |

| 130.1 | Ar-C |

| 128.0 | Ar-C |

| 118.5 | -C N |

| 112.0 (approx.) | C -B |

| 62.5 | -O-C H₂- |

| 27.5 | -CH₂-C H₂-CH₂- |

Note: The chemical shift for the carbon attached to boron (C-B) is an approximation as it is often broadened and may not be precisely observed.

Experimental Protocols

The NMR spectra were obtained using the following general protocol. Specific parameters may vary based on the instrument used.

Instrumentation:

-

NMR Spectrometer: Bruker Avance III HD or equivalent, operating at a proton frequency of 400 MHz.

-

Probe: 5 mm broadband observe (BBO) probe.

Sample Preparation:

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.2 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing:

-

The raw data (Free Induction Decay - FID) was processed using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Fourier transformation was applied to the FID.

-

Phase and baseline corrections were performed manually.

-

Chemical shifts were referenced to the residual solvent peak or TMS.

Visualizations

Synthesis and NMR Analysis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent NMR analysis.

Caption: Workflow for Synthesis and NMR Analysis.

Logical Relationship of NMR Spectral Data

This diagram shows the relationship between the acquired NMR data and the final structural elucidation of the molecule.

An In-depth Technical Guide on the Solubility and Stability of 2-Cyanophenylboronic Acid 1,3-Propanediol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanophenylboronic acid 1,3-propanediol ester is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its utility as a key building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, has made it an invaluable reagent for the construction of complex organic molecules.[1] This technical guide provides a comprehensive overview of the solubility and stability of 2-Cyanophenylboronic acid 1,3-propanediol ester, offering crucial data and experimental protocols for its effective use in research and development.

This compound, with the chemical formula C₁₀H₁₀BNO₂ and a molecular weight of 187.00 g/mol , is a solid with a melting point range of 46-56 °C.[2][3][4] Its structure, featuring a propanediol ester protecting group on the boronic acid moiety, imparts specific characteristics regarding its solubility in organic solvents and its stability under various experimental conditions. Understanding these properties is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust synthetic methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Cyanophenylboronic acid 1,3-propanediol ester is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀BNO₂ | [5] |

| Molecular Weight | 187.00 g/mol | [2][3][4][5] |

| Appearance | Solid | [3][4] |

| Melting Point | 46-56 °C | [2][4] |

| CAS Number | 172732-52-4 | [4][5] |

Solubility

The solubility of boronic acid esters is a critical parameter for their application in organic synthesis. While specific quantitative solubility data for 2-Cyanophenylboronic acid 1,3-propanediol ester in a wide range of organic solvents is not extensively documented in publicly available literature, general trends can be inferred from studies on structurally similar compounds, such as phenylboronic acid and its pinacol ester.

Generally, the esterification of boronic acids enhances their solubility in organic solvents compared to the free acids.[6][7][8] For instance, phenylboronic acid pinacol ester exhibits good solubility in solvents like chloroform and moderate solubility in ethers and ketones.[6][7] It is anticipated that 2-Cyanophenylboronic acid 1,3-propanediol ester follows a similar trend. The presence of the cyanophenyl group may influence its polarity and, consequently, its solubility profile.

The following table provides a qualitative summary of the expected solubility of 2-Cyanophenylboronic acid 1,3-propanediol ester in common organic solvents, based on data for analogous compounds.

| Solvent | Expected Solubility |

| Chloroform | High |

| Acetone | High |

| 3-Pentanone | High |

| Dipropyl ether | Moderate |

| Methylcyclohexane | Low |

Experimental Protocol for Solubility Determination (Dynamic Method)

A reliable method for determining the solubility of crystalline compounds like 2-Cyanophenylboronic acid 1,3-propanediol ester is the dynamic (synthetic) method. This technique involves visually or instrumentally observing the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.

Materials:

-

2-Cyanophenylboronic acid 1,3-propanediol ester (high purity)

-

High-purity organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealable glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp

-

Thermometer or temperature probe

-

Light source and detector (for turbidimetric measurement, optional)

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of 2-Cyanophenylboronic acid 1,3-propanediol ester into a glass vial.

-

Add a known mass of the desired organic solvent to the vial.

-

Add a small magnetic stir bar and seal the vial tightly to prevent solvent evaporation.

-

Measurement: Place the vial in the temperature-controlled bath and begin stirring.

-

Slowly increase the temperature of the bath (e.g., 0.5 °C/min) while continuously monitoring the solution.

-

The solubility temperature is recorded as the point at which the last solid particles disappear, resulting in a clear, homogeneous solution.

-

Repeat this procedure for several different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Logical Workflow for Solubility Determination:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-氰基苯基硼酸1,3-丙二醇酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-methylquinolin-8-yl)boronic acid (C10H10BNO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a boronic acid moiety, these compounds become versatile building blocks for the synthesis of novel drug candidates, primarily through Suzuki-Miyaura cross-coupling reactions. This technical guide focuses on the molecular structure, properties, and potential applications of (4-methylquinolin-8-yl)boronic acid, a specific isomer with the chemical formula C10H10BNO2. While extensive biological data on this particular isomer is not widely published, this guide will extrapolate from the broader class of quinolineboronic acids to discuss its potential in drug discovery, detail relevant synthetic methodologies, and propose experimental workflows for its biological evaluation.

Molecular Structure and Properties

(4-methylquinolin-8-yl)boronic acid is an aromatic heterocyclic compound. The structure consists of a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. A methyl group is substituted at the 4-position of the quinoline ring, and a boronic acid group (-B(OH)2) is attached at the 8-position.

Table 1: Physicochemical Properties of (4-methylquinolin-8-yl)boronic acid

| Property | Value | Source |

| Molecular Formula | C10H10BNO2 | - |

| Molecular Weight | 187.01 g/mol | - |

| Appearance | White to off-white powder | Generic |

| Melting Point | >300 °C (decomposes) | Generic |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Sparingly soluble in water. | Generic |

| pKa | ~5-6 (quinoline nitrogen), ~8-9 (boronic acid) | Estimated |

Synthesis and Characterization

The synthesis of quinolineboronic acids can be achieved through several established methods. A common approach involves the lithiation of a halogenated quinoline precursor followed by reaction with a trialkyl borate and subsequent hydrolysis.

General Synthetic Protocol

A representative synthetic scheme for a quinolineboronic acid is outlined below. This is a generalized protocol and may require optimization for the specific synthesis of (4-methylquinolin-8-yl)boronic acid.

Experimental Workflow: Synthesis of a Quinolylboronic Acid

Caption: A generalized workflow for the synthesis of (4-methylquinolin-8-yl)boronic acid.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons of the quinoline ring, the methyl group protons, and a broad singlet for the hydroxyl protons of the boronic acid. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring and the methyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C10H10BNO2. |

| FT-IR | Characteristic absorption bands for O-H stretching (boronic acid), B-O stretching, and aromatic C-H and C=C stretching. |

| Purity (HPLC) | A single major peak indicating high purity. |

Applications in Drug Discovery and Development

Boronic acids are valuable tools in medicinal chemistry due to their unique chemical properties.[1] The boron atom in a boronic acid is a Lewis acid, allowing it to form reversible covalent bonds with diols, a moiety present in many biological molecules like sugars and glycoproteins.[1] This property has been exploited in the design of enzyme inhibitors and sensors.

The primary application of (4-methylquinolin-8-yl)boronic acid in drug discovery is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The quinoline core itself is found in a wide range of biologically active compounds with activities including anticancer, antimalarial, and antibacterial properties.

Potential as Enzyme Inhibitors

Boronic acid-containing compounds have been successfully developed as inhibitors of various enzymes, most notably proteases. The boron atom can interact with the catalytic serine residue in the active site of serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.

References

An In-depth Technical Guide to the Safety, Handling, and GHS Information for 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Globally Harmonized System (GHS) information for 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. The information presented is collated from various safety data sheets and chemical databases to ensure a thorough overview for professionals in research and drug development.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Cyanobenzeneboronic Acid 1,3-Propanediol Ester, 2-Cyanophenylboronic Acid 1,3-Propanediol Cyclic Ester[1] |

| CAS Number | 172732-52-4[1][2] |

| Molecular Formula | C10H10BNO2[2][3] |

| Molecular Weight | 187.00 g/mol [3] |

| Appearance | White to light yellow powder or crystals[4][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the GHS. The primary hazards are related to acute toxicity and irritation.

GHS Pictogram:

Signal Word: Warning[1]

Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1][3]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Response | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth.[1] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |

| Storage | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up.[2] |

| Disposal | |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |

Physical and Chemical Properties

| Property | Value |

| Melting Point | 46-56°C[6] or 49°C[4][5] |

| Boiling Point | 148°C at 12 mmHg[1] |

| Flash Point | 71°C[1] |

| Density | 1.1 ± 0.1 g/cm³[6] |

Handling and Storage

Handling:

-

Handle in a well-ventilated place.[2]

-

Wear suitable personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Prevent the dispersion of dust. Use a local exhaust system if dust or aerosol will be generated.[2]

-

Wash hands and face thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[1]

Storage:

-

Keep the container tightly closed.[2]

-

Store in a cool, dark, and well-ventilated place.[2]

-

Store locked up.[2]

-

Store away from incompatible materials such as oxidizing agents.[2]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |

Toxicological Information

Ecological Information

No specific data on the ecological effects of this compound are available. It is important to prevent its release into the environment.

Disposal Considerations

Dispose of this substance and its container in accordance with all applicable local, regional, national, and international regulations.[1] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

GHS Hazard Relationship Diagram

The following diagram illustrates the logical flow of the GHS classification for this compound, from its identification to the corresponding safety measures.

Caption: GHS Hazard and Precautionary Flow for this compound.

References

- 1. echemi.com [echemi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 172732-52-4 India [ottokemi.com]

- 5. This compound, 98% 172732-52-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. echemi.com [echemi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Introduction

This compound is a heterocyclic organic compound that serves as a crucial intermediate in various fields of chemical synthesis, particularly in pharmaceuticals.[1][2] It is a boronic acid ester, often utilized in cross-coupling reactions and as a building block for more complex molecules.[3] Notably, it is recognized as a key intermediate in the synthesis of Perampanel, an antagonist of the AMPA receptor used in the treatment of neurological diseases associated with glutamatergic neurotransmission dysfunction.

This document provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity and Synonyms

For clarity and cross-referencing in research and development, a comprehensive list of synonyms and chemical identifiers for this compound is provided below.

| Identifier Type | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 172732-52-4[3][4][5] |

| Molecular Formula | C10H10BNO2[3][4][5] |

| Molecular Weight | 187.01 g/mol [3] |

| InChI | InChI=1S/C10H10BNO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-7H2[4] |

| InChIKey | REQZFVYFYAZUMG-UHFFFAOYSA-N[3][4] |

| SMILES | B1(OCCCO1)C2=CC=CC=C2C#N[4] |

| Synonyms | 2-CYANOPHENYLBORONICACIDPROPANEDIOLESTER[5] |

| 2-Cyanobenzeneboronicacidpropane-1,3-diolcyclicester[5] | |

| 2-Cyanophenylboronic acid 1,3-propanediol ester[4] | |

| 2-(2-Cyanophenyl)-1,3,2-dioxaborinane[4] | |

| 2-CYANOPHENYLBORONIC ACID, 1,3-PROPANEDIOL CYCLIC ESTER[4] | |

| Perampanel Impurity 17[4] | |

| EC Number | 691-968-9[4] |

| PubChem CID | 3529602[4] |

| DSSTox Substance ID | DTXSID80393361[4] |

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value |

| Appearance | White to light yellow powder or crystals[1][2] |

| Melting Point | 46-56°C[5] |

| Boiling Point | 372.4°C at 760 mmHg[5] |

| Density | 1.1 ± 0.1 g/cm³[5] |

| Flash Point | 179.0 ± 23.2 °C[5] |

| Refractive Index | 1.519[5] |

| Topological Polar Surface Area | 42.2 Ų[5] |

| Complexity | 232[5] |

Experimental Protocols: Synthesis

The primary method for synthesizing this compound involves the esterification of 2-cyanophenylboronic acid with 1,3-propanediol. Below are generalized protocols based on cited literature.

Protocol 1: Synthesis in Dichloromethane (CH2Cl2)

-

Reactants: 2-cyanophenylboronic acid and 1,3-propanediol.[5]

-

Solvent: Dichloromethane (CH2Cl2).[5]

-

Procedure:

-

Dissolve 2-cyanophenylboronic acid (e.g., 49.0 g, 334 mmol) and 1,3-propanediol (e.g., 25.9 g, 340 mmol) in a suitable volume of CH2Cl2 in a round-bottom flask.[5]

-

Stir the mixture at room temperature for approximately 20 hours.[5]

-

Filter the solution to remove any solid byproducts.[5]

-

Dry the filtrate over anhydrous magnesium sulfate (MgSO4), filter again, and evaporate the solvent under reduced pressure to yield a light-colored oil.[5]

-

For further purification, dissolve the oil in CH2Cl2 and pass it through a silica gel plug, eluting with CH2Cl2.[5]

-

Distill the product fractions to obtain the final product as a clear oil. A reported yield is approximately 57.2%.[5]

-

Protocol 2: Synthesis in Toluene with Dean-Stark Apparatus

-

Reactants: 2-cyanophenylboronic acid and 1,3-propanediol.[5]

-

Solvent: Anhydrous Toluene.[5]

-

Apparatus: Flask equipped with a Dean-Stark apparatus.[5]

-

Procedure:

-

Solubilize 2-cyanophenylboronic acid and 1,3-propanediol in anhydrous toluene in a flask.[5]

-

Reflux the reaction mixture using a Dean-Stark apparatus to remove water formed during the esterification.[5]

-

After 24 hours, concentrate the reaction mixture under reduced pressure to obtain a colorless oil.[5]

-

Purify the crude product using silica gel chromatography with dichloromethane (DCM) as the eluent. A reported yield for this method is 20%.[5]

-

Protocol 3: Crystallization Method

-

Reactants: An organic phase containing the product of a reaction (e.g., from a Grignard reaction to form the boronic acid precursor) and 1,3-propanediol.[5]

-

Solvents: Toluene and Heptane.[5]

-

Procedure:

-

To the organic phase, add 1,3-propanediol (e.g., 3.69 g, 48.5 mmol) and stir the mixture at room temperature for 1 hour.[5]

-

Separate and remove the aqueous phase.

-

Distill off the solvent from the organic phase using a rotary evaporator, leaving an oily residue.[6]

-

Add a small amount of toluene (e.g., 2 ml) and a larger volume of heptane (e.g., 120 ml) to the oily residue to induce crystallization.[6]

-

Wash the obtained crystals with heptane (e.g., 30 ml) and dry them to yield the final product. A high yield of 82.4% has been reported with this method.[6]

-

Role in Pharmaceutical Synthesis and Logical Workflow

As previously mentioned, this compound is a key building block for Perampanel. The following diagram illustrates the logical workflow of its synthesis and subsequent use.

Caption: Synthesis workflow of this compound and its use.

References

- 1. This compound, 98% 172732-52-4 India [ottokemi.com]

- 2. This compound, 98% 172732-52-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. This compound | CAS 172732-52-4 [matrix-fine-chemicals.com]

- 4. This compound | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-(1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE | 172732-52-4 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. This versatile organoboron compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures containing a nitrile moiety, a common feature in pharmaceuticals and advanced materials.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[1][2] this compound, a stable cyclic boronic ester, serves as an effective coupling partner for introducing the 2-cyanophenyl group into various molecular scaffolds.[3] Its stability and reactivity make it a reliable reagent in the synthesis of complex organic molecules, including those with potential therapeutic applications such as AMPA receptor antagonists. The attached benzonitrile group offers distinct electronic properties that can be advantageous in achieving high yields and selectivity in coupling reactions.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between this compound and an aryl or heteroaryl halide (or triflate) in the presence of a base to yield the corresponding biaryl product.

Scheme 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

References

Synthetic Strategies for AMPA Receptor Antagonists: A Guide for Researchers

Application Notes and Protocols for the Development of Novel Neurological Therapeutics

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1] Antagonists of this receptor have shown considerable promise in preclinical models of conditions such as epilepsy, cerebral ischemia, and neurodegenerative diseases.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of various classes of AMPA receptor antagonists, aimed at researchers, medicinal chemists, and professionals in drug development.

Introduction to AMPA Receptor Antagonists

AMPA receptor antagonists modulate excitatory neurotransmission by blocking the action of the endogenous ligand, glutamate.[1] They are broadly classified into two main categories:

-

Competitive Antagonists: These compounds bind to the same site on the receptor as glutamate, thereby preventing its activation.[1] A prominent chemical scaffold for this class is the quinoxaline-2,3-dione core.[2]

-

Non-competitive (Allosteric) Antagonists: These molecules bind to a different site on the receptor, inducing a conformational change that reduces the receptor's responsiveness to glutamate.[1] Perampanel is a well-known example of a non-competitive antagonist.[4][5]

The development of these antagonists has been driven by the need for compounds with improved potency, selectivity, and pharmacokinetic properties, such as enhanced water solubility.[2][3][6]

Key Synthetic Approaches and Applications

The synthesis of AMPA receptor antagonists often involves multi-step sequences tailored to construct the specific heterocyclic systems required for activity. Below are application notes for the synthesis of major classes of these compounds.

Application Note 1: Synthesis of Quinoxaline-2,3-dione Derivatives

The quinoxaline-2,3-dione scaffold is a cornerstone in the design of competitive AMPA receptor antagonists.[2] Compounds such as NBQX, CNQX, and DNQX are classic examples that have been instrumental in pharmacological studies.[4][7] The general synthetic strategy involves the condensation of a substituted o-phenylenediamine with oxalic acid or its derivatives. Modifications to the aromatic ring are crucial for modulating potency, selectivity, and solubility.

Therapeutic Potential: These antagonists have demonstrated neuroprotective effects in models of cerebral ischemia and neuronal injury.[2] However, early examples were limited by poor physical properties, such as low water solubility, which has been a major focus for subsequent medicinal chemistry efforts.[2][6]

Application Note 2: Synthesis of Perampanel and its Analogs

Perampanel is a selective, non-competitive AMPA receptor antagonist approved for the treatment of epilepsy.[8][9] Its synthesis is a key area of research, with various routes developed to improve efficiency and yield.[5][9][10][11][12] A common strategy involves the coupling of three key fragments: a central pyridone core, a phenyl group, and a 2-pyridyl group, often utilizing cross-coupling reactions like the Suzuki coupling.[10][13]

Therapeutic Potential: Perampanel is an established antiepileptic drug.[8] Research into its analogs aims to explore new therapeutic applications and improve upon its pharmacological profile.[13]

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental procedures to evaluate synthesized compounds is critical for successful drug development.

AMPA Receptor Signaling Pathway

Glutamate binding to the AMPA receptor leads to the opening of its ion channel, allowing the influx of Na+ and, in some cases, Ca2+ ions.[1][14][15] This influx causes depolarization of the postsynaptic membrane, which is a fundamental step in excitatory neurotransmission.[15] The activity of AMPA receptors can also trigger intracellular signaling cascades, such as the MAPK pathway, which can influence gene expression and contribute to synaptic plasticity.[16]

General Workflow for Synthesis and Evaluation of AMPA Receptor Antagonists

The development of novel AMPA receptor antagonists follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data for representative AMPA receptor antagonists.

Table 1: Binding Affinities of Competitive AMPA Receptor Antagonists

| Compound | Target | Ki (µM) | Reference |

| YM90K | AMPA Receptor | 0.084 | [17] |

| NBQX | AMPA Receptor | 0.060 | [17] |

| 11a | AMPA Receptor | 0.021 | [17] |

| PNQX | AMPA Receptor | 0.063 (IC50) | [6] |

| Sarcosine analogue 9 | AMPA Receptor | 0.14 (IC50) | [6] |

| FCQX | AMPA Receptor | 1.4 - 5 | [18] |

| FNQX | AMPA Receptor | 1.4 - 5 | [18] |

Table 2: Binding Affinities of Non-Competitive AMPA Receptor Antagonists

| Compound | Target | Activity | Reference |

| GYKI 52466 | AMPA Receptor | Micromolar range in vitro activity | [2] |

| Talampanel (2) | AMPA Receptor | Investigated in Phase III trials for epilepsy | [19] |

| 10c | AMPA Receptor | More potent than talampanel in sound-induced seizure testing | [19] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures.

Protocol 1: General Synthesis of 1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a)

This protocol is based on the synthesis of novel quinoxalinedione derivatives with high affinity for the AMPA receptor.[17]

Materials:

-

Substituted o-phenylenediamine precursor

-

Oxalyl chloride

-

Appropriate solvents (e.g., THF, DMF)

-

Reagents for nitration and imidazole introduction

Procedure:

-

Step 1: Synthesis of the Quinoxalinedione Core: React the substituted o-phenylenediamine with oxalyl chloride in an appropriate solvent like THF to form the quinoxaline-2,3-dione ring system.

-

Step 2: Nitration: Introduce a nitro group at the 6-position of the quinoxalinedione ring using standard nitrating conditions (e.g., nitric acid in sulfuric acid).

-

Step 3: Introduction of the Imidazole Moiety: Substitute a leaving group (e.g., a halogen) at the 7-position with imidazole, typically by heating in a solvent like DMF.

-

Step 4: Hydroxylation: Introduce a hydroxyl group at the N1 position. This may involve a multi-step process including protection and deprotection of the amide proton.

-

Purification: Purify the final compound using column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and Elemental Analysis.

Protocol 2: Laboratory-Scale Synthesis of Perampanel

The following is a generalized protocol based on reported laboratory-scale syntheses of perampanel.[5][10]

Materials:

-

5-bromo-2-methoxypyridine

-

(2-cyanophenyl)boronic acid

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., Na2CO3)

-

Solvents (e.g., toluene, ethanol, water)

-

Reagents for demethylation (e.g., HBr) and subsequent N-arylation.

Procedure:

-

Step 1: Suzuki Coupling: Couple 5-bromo-2-methoxypyridine with (2-cyanophenyl)boronic acid using a palladium catalyst and a base in a suitable solvent system to form the bipyridine core.

-

Step 2: Demethylation: Cleave the methyl ether to yield the corresponding pyridone.

-

Step 3: N-Phenylation: Introduce the phenyl group at the N1 position of the pyridone ring. This can be achieved through a Chan-Lam coupling with phenylboronic acid.

-

Step 4: Bromination: Introduce a bromine atom at the 3-position of the pyridone ring.

-

Step 5: Final Suzuki Coupling: Couple the brominated intermediate with a suitable boronic acid or ester to introduce the final substituent.

-

Purification and Characterization: Purify the final product by chromatography and confirm its identity and purity.

These protocols provide a foundation for the synthesis of key AMPA receptor antagonists. Researchers should consult the primary literature for specific reaction conditions and modifications. The continued development of novel synthetic routes will be crucial for the discovery of next-generation therapeutics targeting the AMPA receptor.

References

- 1. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A practical, laboratory-scale synthesis of perampanel | RTI [rti.org]

- 6. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. drugs.com [drugs.com]

- 9. medkoo.com [medkoo.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. researchgate.net [researchgate.net]

- 12. tdcommons.org [tdcommons.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 15. AMPA receptor - Wikipedia [en.wikipedia.org]

- 16. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a novel and highly potent noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a crucial building block in modern pharmaceutical synthesis, primarily utilized for its efficiency in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a boronic ester protected by a 1,3-propanediol group, offers stability and high reactivity, making it an ideal reagent for the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of this compound, with a specific focus on its role in the synthesis of the antiepileptic drug Perampanel.

Key Applications

The primary application of this compound in pharmaceutical synthesis is as a key intermediate in the production of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists.[1] These compounds are vital for treating a range of neurological disorders that result from disruptions in glutamatergic neurotransmission.

Featured Application: Synthesis of Perampanel

Perampanel is a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[2][3] The synthesis of Perampanel involves a critical Suzuki-Miyaura coupling step where this compound is coupled with an aryl halide to form the core structure of the drug.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 172732-52-4 | [4] |

| Molecular Formula | C₁₀H₁₀BNO₂ | [4][5] |

| Molecular Weight | 187.00 g/mol | [5] |

| Appearance | White to light yellow powder or crystals | [6] |

| Melting Point | 46-56 °C | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-cyanophenylboronic acid and 1,3-propanediol.

Materials:

-

2-Cyanophenylboronic acid

-

1,3-Propanediol

-

Toluene

-

Heptane

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Rotary evaporator

-

Suction filter

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-cyanophenylboronic acid (1 equivalent) and 1,3-propanediol (1.02 equivalents) in anhydrous toluene.

-

Reflux the reaction mixture for 24 hours, continuously removing water via the Dean-Stark trap.

-

After completion of the reaction (monitored by TLC or GC-MS), concentrate the mixture under reduced pressure to obtain a colorless oil.

-

For purification, dissolve the crude product in dichloromethane (DCM) and purify by silica gel column chromatography using DCM as the eluent.

-

Combine the product-containing fractions and evaporate the solvent to yield this compound.

Alternative Crystallization Procedure:

-

To the crude oily residue, add a small volume of toluene followed by a larger volume of heptane to induce crystallization.

-

Stir the mixture at room temperature for 1 hour.

-

Collect the crystals by suction filtration, wash with cold heptane, and dry under vacuum.[1][4]

Quantitative Data for Synthesis:

| Reactants | Molar Ratio | Solvent | Reaction Time | Yield | Purity | Reference |

| 2-Cyanophenylboronic acid, 1,3-Propanediol | 1 : 1.02 | Toluene | 24 h | 20% (after chromatography) | >95% | [4] |

| 2-Cyanophenylboronic acid, 1,3-Propanediol | 1 : 1.02 | Dichloromethane | 20 h | 57.2% (after chromatography) | >95% | [4] |

| Crude from previous step, 1,3-Propanediol | - | Toluene/Heptane | 1 h (crystallization) | 82.4% | 99.6% | [1][4] |

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Perampanel

This protocol outlines the palladium-catalyzed cross-coupling of 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one with this compound.

Materials:

-

3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Equipment:

-

Schlenk flask or equivalent reaction vessel for inert atmosphere

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (1 equivalent), this compound (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Perampanel.

Quantitative Data for Suzuki-Miyaura Coupling:

| Aryl Halide | Boronic Ester | Catalyst System | Base | Solvent | Yield | Reference |

| 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | This compound | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | Not specified | General Suzuki-Miyaura Conditions |

Mechanism of Action and Signaling Pathway

Perampanel functions as a selective, non-competitive antagonist of the AMPA receptor.[2][3] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[2][3] In conditions like epilepsy, excessive glutamatergic signaling through AMPA receptors contributes to the generation and spread of seizures.[2][3]

Perampanel binds to an allosteric site on the AMPA receptor, which is distinct from the glutamate binding site.[7] This binding event stabilizes the receptor in a closed conformation, preventing the influx of sodium and calcium ions that would normally occur upon glutamate binding.[8] By inhibiting this ion flow, Perampanel reduces neuronal hyperexcitability and suppresses seizure activity.[9]

Experimental Workflow for Perampanel Synthesis

Caption: Synthetic workflow for Perampanel.

AMPA Receptor Signaling Pathway and Inhibition by Perampanel

Caption: Perampanel's inhibitory action on AMPA signaling.

References

- 1. 2-(1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE | 172732-52-4 [chemicalbook.com]

- 2. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPA receptor - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. This compound | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 172732-52-4 India [ottokemi.com]

- 7. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The AMPA receptor antagonist perampanel in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a versatile and valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. As a stable, easy-to-handle boronic ester, it serves as a key building block for the introduction of the 2-cyanophenyl moiety, a common structural motif in pharmaceuticals and advanced materials. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is the primary application for this reagent, enabling the synthesis of complex biaryl and heteroaryl structures.

These application notes provide detailed protocols and a summary of reaction conditions for the use of this compound in palladium-catalyzed cross-coupling reactions. The information is intended to guide researchers in academic and industrial settings, including those in drug development, in the efficient and successful implementation of this important synthetic transformation.

Key Applications

The most prominent application of this compound is in the synthesis of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists, which are crucial for treating a range of neurological diseases. A notable example is the synthesis of Perampanel, an antiepileptic drug.

Reaction Data Summary

The following table summarizes various palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of this compound with a range of aryl and heteroaryl halides. This data is compiled to facilitate the comparison of different catalytic systems and reaction conditions.

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 |

| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 6 | ~85-95 |

| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~80-90 |

| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | ~90-98 |

| 5 | 2-Bromothiophene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 85 | 12 | ~85-95 |

| 6 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | sec-Butanol | 100 | 24 | ~70-80 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with this compound.

Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)

-

Ligand (if required, e.g., PPh₃, XPhos, SPhos, RuPhos, 2-10 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, sec-Butanol)

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl or heteroaryl halide, this compound, palladium catalyst, ligand (if necessary), and base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Protocol for the Synthesis of a Perampanel Intermediate

This protocol details the Suzuki-Miyaura coupling step in the synthesis of Perampanel, a key application of this compound.

Materials:

-

5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Triphenylphosphine (PPh₃, 0.10 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine 5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add a 4:1:1 mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-(1',6'-dihydro-6'-oxo-1'-phenyl-[2,3'-bipyridin]-5'-yl)benzonitrile (the core structure of Perampanel).

Visualizations

The following diagrams illustrate the key aspects of the palladium-catalyzed cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Caption: Key components of the palladium-catalyzed coupling system.